molecular formula C6H10O4 B073577 5-Methoxy-5-oxopentanoic acid CAS No. 1501-27-5

5-Methoxy-5-oxopentanoic acid

Cat. No.: B073577
CAS No.: 1501-27-5
M. Wt: 146.14 g/mol
InChI Key: IBMRTYCHDPMBFN-UHFFFAOYSA-N
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Description

5-Methoxy-5-oxopentanoic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of glutaric acid and is characterized by the presence of a methoxy group and a ketone functional group. This compound is known for its role as an endogenous metabolite and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-5-oxopentanoic acid can be synthesized through the esterification of glutaric acid followed by methoxylation. One common method involves the reaction of glutaric acid with methanol in the presence of a catalyst such as sulfuric acid to form the corresponding ester. This ester is then treated with a methoxy reagent to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. As an endogenous metabolite, it plays a role in metabolic processes, potentially influencing enzyme activity and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in the metabolism of fatty acids and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-5-oxopentanoic acid is unique due to the presence of both a methoxy group and a ketone functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and research applications.

Properties

IUPAC Name

5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRTYCHDPMBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044589
Record name 5-Methoxy-5-oxopentanoic acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monomethyl glutaric acid
Source Human Metabolome Database (HMDB)
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CAS No.

1501-27-5
Record name Monomethyl glutarate
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Record name Monomethyl glutarate
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Record name Monomethyl glutarate
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Record name Pentanedioic acid, 1-methyl ester
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Record name 5-Methoxy-5-oxopentanoic acid
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Record name Methyl hydrogen glutarate
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Record name MONOMETHYL GLUTARATE
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Record name Monomethyl glutaric acid
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Melting Point

150 - 151 °C
Record name Monomethyl glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Monomethyl glutarate?

A1: Monomethyl glutarate, also known as 5-Methoxy-5-oxopentanoic acid, has the following structural characteristics:

  • Spectroscopic Data: Characterization techniques like 1H NMR, 13C NMR, and FT-IR are commonly employed to confirm its structure. [] For instance, 1H NMR can differentiate the protons of the methyl ester group from those on the glutarate backbone.

Q2: What are the known applications of Monomethyl glutarate?

A2: Monomethyl glutarate serves as a key intermediate in various chemical syntheses:

  • Pharmaceutical Intermediate: It's a precursor in the multi-step synthesis of Ezetimibe, a drug used to lower cholesterol levels. []
  • Organotin Complex Formation: Monomethyl glutarate reacts with organotin halides to synthesize di- and triorganotin(IV) complexes. These complexes demonstrate potential fungicidal activity and are subject to ongoing structure-activity relationship studies. [, ]

Q3: How is Monomethyl glutarate prepared?

A3: Common synthetic routes include:

  • Glutaric Anhydride Alcoholysis: Reacting glutaric anhydride with methanol produces Monomethyl glutarate. [] The reaction conditions can influence the yield and purity of the final product.
  • Enzymatic Synthesis: A more recent approach utilizes a recombinant nitrilase enzyme to convert (R)-4-cyano-3-hydroxy-methyl butyrate to (R)-3-hydroxy-monomethyl glutarate in a buffered aqueous solution. This method offers advantages such as mild reaction conditions and high efficiency. []

Q4: What is the significance of the different isomers of Monomethyl glutarate?

A: The enzymatic synthesis using recombinant nitrilase specifically yields the (R)-enantiomer of 3-hydroxy-monomethyl glutarate. [] This selectivity is crucial for pharmaceutical applications, as different enantiomers of a molecule can exhibit distinct biological activities and pharmacological profiles.

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